molecular formula C14H16BrN3O4S B2698993 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034270-50-1

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2698993
CAS No.: 2034270-50-1
M. Wt: 402.26
InChI Key: XBVJTEPRMIAYGC-UHFFFAOYSA-N
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Description

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034270-50-1) is a chemical compound with a molecular formula of C14H16BrN3O4S and a molecular weight of 402.27 g/mol . This hydantoin derivative is supplied for research and development use only and is not intended for diagnostic or therapeutic applications. The core structure of this compound features an imidazolidine-2,4-dione (hydantoin) moiety linked to a piperidine ring, which is further substituted with a (4-bromophenyl)sulfonyl group . The hydantoin scaffold is recognized as a privileged structure in medicinal chemistry and is investigated in various pharmaceutical contexts. For instance, related hydantoin derivatives are covered in patents for their potential biological activity, such as being explored in relation to metabolic disorders and as potential modulators of parathyroid hormone (PTH) secretion . Other research into structurally complex hydantoins highlights their interest as core structures in drug discovery efforts . Researchers value this compound as a versatile synthetic intermediate or building block for constructing more complex molecules. It is essential for researchers to handle this product with care, utilizing appropriate personal protective equipment and referring to the safety data sheet prior to use.

Properties

IUPAC Name

3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O4S/c15-10-1-3-12(4-2-10)23(21,22)17-7-5-11(6-8-17)18-13(19)9-16-14(18)20/h1-4,11H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVJTEPRMIAYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine . This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit anticancer properties. For instance, studies have shown that derivatives containing imidazolidine structures can inhibit tumor growth by interfering with cellular pathways involved in cancer progression . The sulfonamide moiety is particularly notable for its role in targeting specific cancer-related enzymes.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological applications. It may act as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling.

Antimicrobial Properties

Compounds with similar structural features have shown promise as antimicrobial agents. The sulfonyl group is known to enhance binding affinity to bacterial targets, potentially leading to the development of new antibiotics . In vitro studies have demonstrated effective inhibition against various bacterial strains.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Identified compounds with imidazolidine structure that inhibit tumor cell proliferation.
Neuropharmacological Evaluation Demonstrated potential as an acetylcholinesterase inhibitor with implications for Alzheimer's treatment.
Antimicrobial Screening Showed effectiveness against multiple bacterial strains, indicating potential for new antibiotic development.

Mechanism of Action

The mechanism of action of 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and imidazolidine-2,4-dione moiety may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the presence of both the piperidine ring and the imidazolidine-2,4-dione moiety. This combination of structural features may confer unique biological activity and chemical reactivity compared to similar compounds.

Biological Activity

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features an imidazolidine backbone with a piperidine moiety and a sulfonyl group attached to a bromophenyl ring. Its molecular formula is C13H16BrN3O2SC_{13}H_{16}BrN_3O_2S, with a molecular weight of approximately 356.25 g/mol. The presence of the sulfonyl group is significant for its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds featuring the piperidine and sulfonyl groups. For instance, compounds with similar structures demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Compounds in this class have shown promising results as enzyme inhibitors, particularly against acetylcholinesterase and urease. For example, certain derivatives exhibited IC50 values as low as 0.63 µM against urease, indicating potent inhibitory activity . Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been evaluated in vitro using RAW264.7 macrophages. It was observed that at concentrations around 6 µM, the compound significantly inhibited LPS-induced nitric oxide (NO) secretion without exhibiting cytotoxicity . This suggests a potential role in managing inflammatory disorders.

Case Studies

  • Antimicrobial Screening : A series of imidazolidine derivatives were synthesized and screened for antimicrobial activity. The compounds were found to exhibit varying degrees of effectiveness against different pathogens, with some showing significant promise as antibacterial agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins such as PTP1B. These studies indicated that modifications in the structure could enhance binding affinity and biological activity .
  • Toxicological Assessment : Toxicological evaluations revealed that many derivatives maintain a favorable safety profile, which is essential for further development into therapeutic agents .

Data Tables

Activity Type Target IC50 Value (µM) Reference
AntibacterialSalmonella typhiModerate
Enzyme InhibitionUrease0.63
Anti-inflammatoryRAW264.7 cells (NO)6.0

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction yields be optimized?

Answer:
The compound’s synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with imidazolidine-2,4-dione precursors. Key steps include:

  • Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate .
  • Coupling : Using nucleophilic substitution or amide-bond formation to attach the imidazolidine-dione moiety. Solvent selection (e.g., CHCl₃/MeOH mixtures) significantly impacts yield and purity, as demonstrated in analogous syntheses of benzoylpiperidine derivatives (yields: 50–57%) .
  • Optimization : Adjusting stoichiometry, temperature (room temperature vs. reflux), and purification methods (e.g., column chromatography vs. recrystallization) can enhance yields. For example, replacing polar aprotic solvents with chloroform/methanol mixtures improved purity in related compounds .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:
Rigorous characterization requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperidine-N, bromophenyl ring protons at δ 7.6–7.8 ppm) .
  • HPLC : Retention time and peak area analysis (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • Elemental Analysis : Confirming C, H, N percentages within ±0.4% of theoretical values .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅BrN₂O₄S).

Advanced: How can computational modeling predict the binding interactions of this compound with epigenetic targets like ATAD2?

Answer:
Molecular docking and dynamics simulations are essential:

  • Docking Tools : Use AutoDock Vina or Schrödinger Suite to model interactions with ATAD2’s bromodomain. Key residues (e.g., TYR1021, ARG1007) form hydrogen bonds with the imidazolidine-dione and sulfonyl groups, as seen in structurally similar inhibitors .
  • Binding Affinity Prediction : Compare calculated binding energies (ΔG) with experimental IC₅₀ values. For example, bromine substitution in analogous compounds increased affinity (pIC₅₀ from 5.9 to 6.5 μM) due to enhanced hydrophobic interactions .
  • Validation : Cross-reference with X-ray crystallography data (e.g., PDB: 5LQH) to confirm binding poses .

Advanced: What structure-activity relationship (SAR) trends are observed for modifications to the piperidine-sulfonyl or imidazolidine-dione moieties?

Answer:
SAR studies on related compounds reveal:

  • Piperidine Modifications :
    • Substituent Position : 4-Bromophenyl sulfonyl groups enhance target selectivity over 2- or 3-substituted analogs due to steric and electronic effects .
    • Ring Saturation : Fully saturated piperidine improves metabolic stability compared to partially unsaturated derivatives.
  • Imidazolidine-dione Modifications :
    • 5-Substituents : Cyclopropyl or methyl groups at position 5 increase potency (e.g., pIC₅₀ improvement from 6.5 to 7.5 μM) by filling hydrophobic pockets .
    • Hydrogen Bonding : The dione carbonyls are critical for interactions with ATAD2’s ARG1007 and LYS1011 .

Advanced: How can researchers resolve contradictions in reported biological activities of imidazolidine-2,4-dione derivatives?

Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) or SPR (surface plasmon resonance) for consistent IC₅₀ measurements, as applied in high-throughput screens for ATAD2 inhibitors .
  • Control Experiments : Compare results with reference compounds (e.g., known ATAD2 inhibitors like GSK8814) to validate assay conditions .
  • Systematic SAR : Test derivatives with incremental modifications (e.g., halogen substitution, ring size) to isolate activity drivers. For example, bromine at the 4-position improved affinity by 0.6 log units in one study .

Advanced: What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) properties?

Answer:

  • In Vitro :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
    • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks.
  • In Vivo :
    • Rodent PK Studies : Administer IV/PO doses to measure bioavailability, half-life, and tissue distribution. For analogs, oral bioavailability >30% was achieved with logP <3 .
    • BBB Penetration : Use MDCK-MDR1 cells or brain/plasma ratio measurements in rodents, critical for CNS-targeted derivatives .

Advanced: How does the sulfonyl-piperidine group influence the compound’s physicochemical properties?

Answer:
The sulfonyl-piperidine moiety:

  • Polarity : Increases water solubility (clogP reduction by ~1.5 units vs. non-sulfonylated analogs) .
  • Acid/Base Behavior : The sulfonyl group (pKa ~1.5) and piperidine nitrogen (pKa ~7.1) influence ionization state across physiological pH .
  • Conformational Rigidity : Restricts piperidine ring flexibility, enhancing target binding entropy .

Basic: What safety and handling precautions are recommended for this compound during laboratory use?

Answer:

  • Toxicity Data : While specific data are limited, handle as a potential irritant. Use analogs’ SDS for guidance (e.g., nitrofuran derivatives require nitrile gloves and fume hoods) .
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation .
  • Waste Disposal : Incinerate via hazardous waste protocols due to bromine content .

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